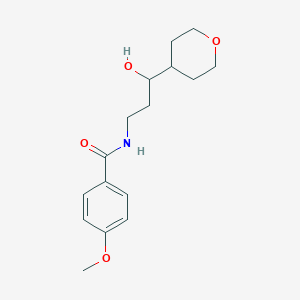
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
-
Plant Chemical Defense
- Field : Plant Biology
- Application : This compound is used in the study of plant chemical defenses .
- Method : Researchers silenced two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata, which caused severe autotoxicity symptoms . This was due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
- Results : The diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . Thus, by regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .
-
Targeted Degradation of Androgen Receptor
- Field : Medical Research
- Application : This compound is used in the targeted degradation of the androgen receptor .
- Method : The compound contains a cereblon ligand on one end, which binds to the E3 ubiquitin ligase, and a moiety on the other end, which binds the androgen receptor . This places the androgen receptor in proximity to the ubiquitin ligase to effect degradation .
- Results : The compound exhibits a broad range of pharmacological activities associated with the degradation/inhibition of the androgen receptor .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For lesser-known compounds, some of this information might not be available. If you have a specific compound that is well-studied and you want information on it, feel free to ask! I’m here to help. 😊
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-4-2-13(3-5-14)16(19)17-9-6-15(18)12-7-10-21-11-8-12/h2-5,12,15,18H,6-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKZVLZYMZMJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

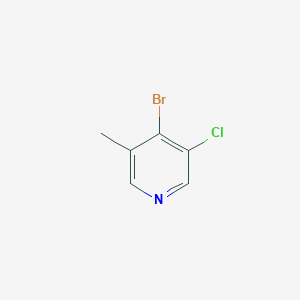
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
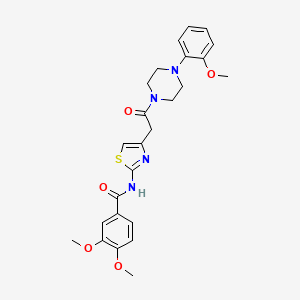

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
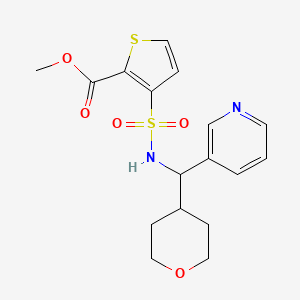
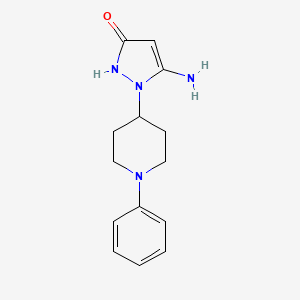
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)